5-((2-Ethoxyethyl)amino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC18262515
Molecular Formula: C10H17N3O3
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H17N3O3 |
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Molecular Weight | 227.26 g/mol |
IUPAC Name | 5-(2-ethoxyethylamino)-1,3-dimethylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H17N3O3/c1-4-16-6-5-11-9-8(10(14)15)7(2)12-13(9)3/h11H,4-6H2,1-3H3,(H,14,15) |
Standard InChI Key | BROPNZMHIFAWES-UHFFFAOYSA-N |
Canonical SMILES | CCOCCNC1=C(C(=NN1C)C)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, and 4:
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Position 1: A methyl group (-CH₃).
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Position 3: A second methyl group (-CH₃).
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Position 4: A carboxylic acid (-COOH) group.
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Position 5: A 2-ethoxyethyl amino (-NH-CH₂CH₂-O-CH₂CH₃) side chain.
The molecular formula is C₁₁H₁₉N₃O₃, with a molecular weight of 241.29 g/mol.
Theoretical Physicochemical Properties
The carboxylic acid group enables hydrogen bonding and salt formation, while the ethoxyethyl amino side chain enhances solubility in organic media.
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis protocol for this compound is documented, analogous pyrazole-carboxylic acids are typically synthesized via:
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Condensation Reactions: Combining hydrazine derivatives with diketones or β-keto esters.
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Carboxylation: Introducing a carboxylic acid group via carbon dioxide fixation under acidic or basic conditions .
A patent (WO2014120397A1) outlines a method for synthesizing alkyl pyrazole-4-carboxylates using carbon dioxide-mediated acidification of sodium enolates, which could be adapted for this compound .
Proposed Synthesis Pathway
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Formation of Pyrazole Core:
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Aminoalkylation:
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Introduce the 2-ethoxyethyl amino group via nucleophilic substitution using 2-ethoxyethylamine under basic conditions.
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Key Reaction Conditions:
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Temperature: 60–80°C for condensation; 0–5°C for carboxylation.
Chemical Reactivity and Functionalization
Carboxylic Acid Reactivity
The -COOH group participates in:
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Esterification: Formation of esters with alcohols (e.g., methyl ester for prodrug applications).
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Amidation: Reaction with amines to yield pyrazole-4-carboxamides, common in drug design .
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Salt Formation: Neutralization with bases (e.g., NaOH) to improve aqueous solubility.
Pyrazole Ring Modifications
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Electrophilic Substitution: Bromination or nitration at position 5, though steric hindrance from the ethoxyethyl group may limit reactivity.
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Cycloadditions: Potential participation in [3+2] cycloadditions with nitrile oxides to form fused heterocycles.
Research Gaps and Future Directions
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Experimental Validation: No in vitro or in vivo data exist for this specific compound. Priority studies should assess:
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Pharmacokinetics: Bioavailability and metabolic stability.
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Target Affinity: Screening against kinase or protease panels.
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Process Optimization: Scaling the synthesis using continuous-flow reactors to enhance yield (>80%) and purity (>99%) .
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